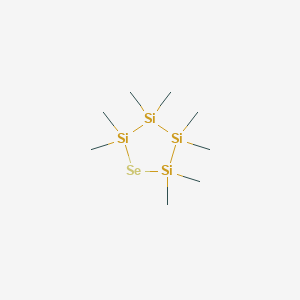
Selenatetrasilacyclopentane, octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenatetrasilacyclopentane, octamethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of selenium atoms. This compound is part of the broader family of cyclic siloxanes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:
[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]
Industrial Production Methods
Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .
Análisis De Reacciones Químicas
Types of Reactions
Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the parent compound.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .
Major Products
Aplicaciones Científicas De Investigación
Selenatetrasilacyclopentane, octamethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A similar cyclic siloxane compound with a different central atom (silicon instead of selenium).
Tetramethylsilane: Another organosilicon compound with a simpler structure and different reactivity.
Uniqueness
Selenatetrasilacyclopentane, octamethyl- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar organosilicon compounds .
Propiedades
Número CAS |
83295-91-4 |
|---|---|
Fórmula molecular |
C8H24SeSi4 |
Peso molecular |
311.59 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octamethylselenatetrasilolane |
InChI |
InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3 |
Clave InChI |
MLCANUVFCOTBIY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




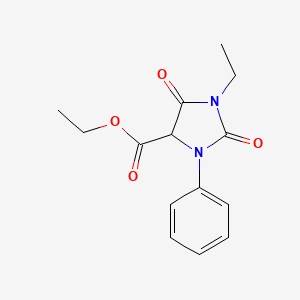

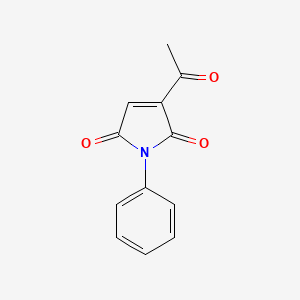
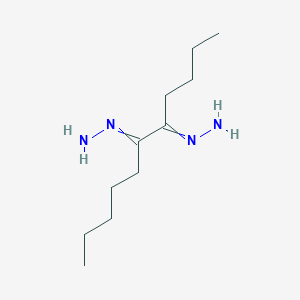
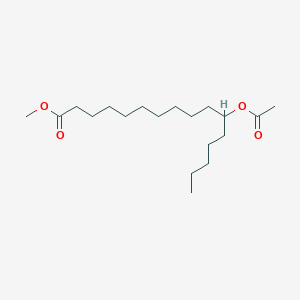

![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
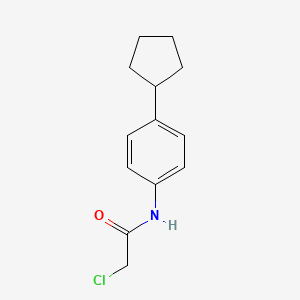

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)

